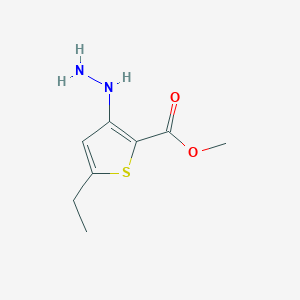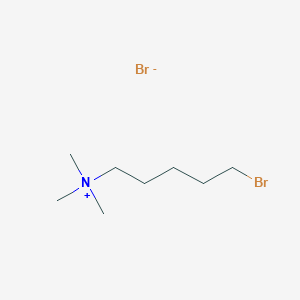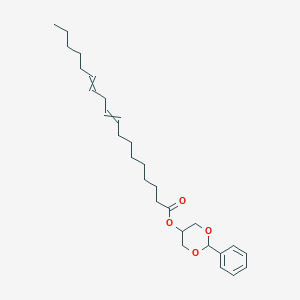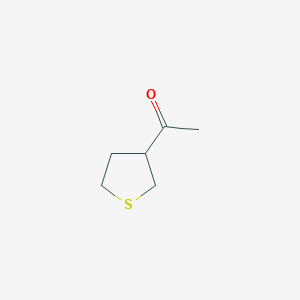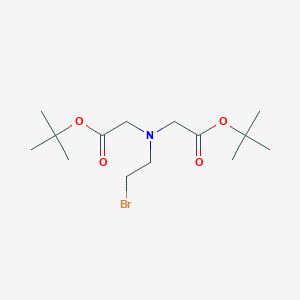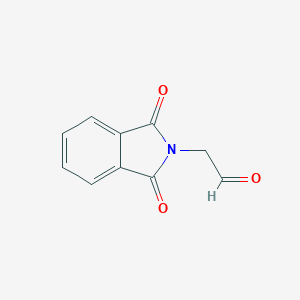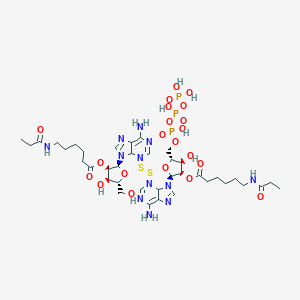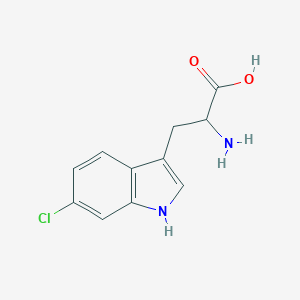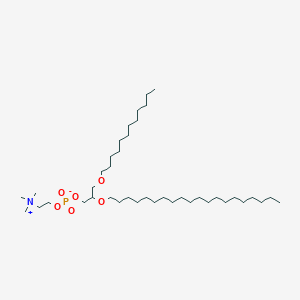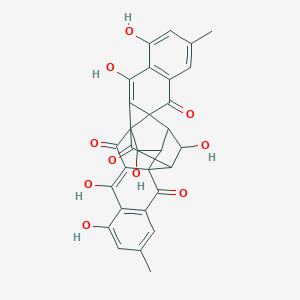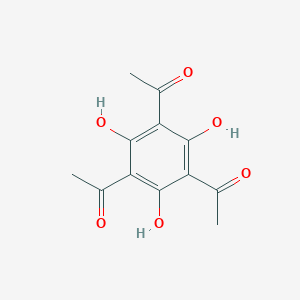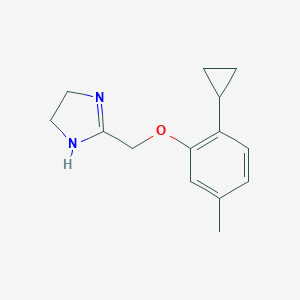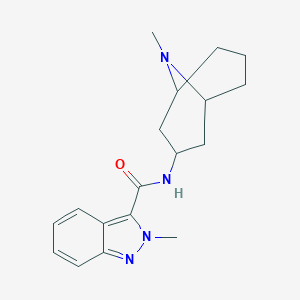
1-デスメチル 2-メチル グラニセトロン (グラニセトロン不純物 A)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-Desmethyl 2-Methyl Granisetron has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of Granisetron Hydrochloride.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development and production of pharmaceuticals, particularly in the synthesis of antiemetic agents
作用機序
Target of Action
It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)
Mode of Action
If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.
Biochemical Pathways
If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.
Result of Action
If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.
準備方法
The synthesis of 1-Desmethyl 2-Methyl Granisetron involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the indazole ring system, followed by the introduction of the methyl and desmethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
化学反応の分析
1-Desmethyl 2-Methyl Granisetron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
類似化合物との比較
1-Desmethyl 2-Methyl Granisetron can be compared with other similar compounds, such as:
Granisetron Hydrochloride: The parent compound, which is a potent antiemetic agent.
1-Desmethyl Granisetron (Granisetron Impurity B): Another impurity found in the synthesis of Granisetron Hydrochloride.
特性
CAS番号 |
127472-42-8 |
|---|---|
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ |
InChIキー |
INMQDEMSQWWCSB-AGUYFDCRSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
異性体SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
正規SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
同義語 |
endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide; Granisetron Impurity A; USP Granisetron Related Compound A; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


